Benzyl (1r,3r)-3-azidocyclobutane-1-carboxylate
Overview
Description
Benzyl (1r,3r)-3-azidocyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Regiospecific Additions and Synthesis Applications
The addition of hydrazoic acid or benzylamine to bicyclobutanes, similar to Benzyl (1r,3r)-3-azidocyclobutane-1-carboxylate, facilitates the introduction of a nitrogen nucleophile at a specific position on the cyclobutane ring. This method enables the synthesis of precursors to α-amino cyclobutane carboxylic acids, which can be further transformed into diacids through carbonylation and reduction steps. This process is crucial for the synthesis of complex amino acids and peptides with potential applications in medicinal chemistry (Gaoni, 1988).
Synthesis of Heterocyclic Compounds
In another application, the synthesis of Benzo[c]azocanones and Indeno[1,2-b]pyrroles from Oxoindanecarboxylates was achieved through a bismuth-mediated ring-expansion reaction. The research demonstrated the utility of similar cyclic carboxylates in constructing complex heterocyclic structures, which are essential in the development of new pharmaceuticals and materials (Behler et al., 2011).
PET Tracer Synthesis for Tumor Delineation
A notable application in the medical field is the synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid used in positron emission tomography (PET) for tumor delineation. This study highlights the potential of this compound derivatives in developing diagnostic tools for cancer detection (Shoup & Goodman, 1999).
Multigram Synthesis of Building Blocks
The compound's utility extends to the multigram synthesis of various 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, and alcohols. This versatility is crucial for the large-scale production of intermediates used in the synthesis of pharmaceuticals and agrochemicals (Ryabukhin et al., 2018).
Mechanism of Amide Formation
Additionally, the mechanism of amide formation by carbodiimide in aqueous media was explored using substrates containing carboxylic acid groups, similar to this compound. Understanding this mechanism is vital for bioconjugation processes in drug development and biomaterials research (Nakajima & Ikada, 1995).
Properties
IUPAC Name |
benzyl 3-azidocyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-15-14-11-6-10(7-11)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQEFMDTICDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N=[N+]=[N-])C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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